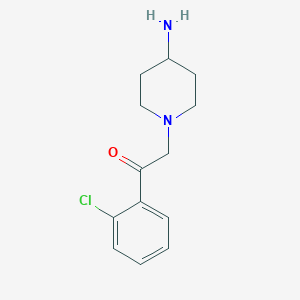
2-(4-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring, an amino group, and a chlorophenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
- Chemical Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
- CAS Number : 1338658-18-6
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with 4-aminopiperidine under specific conditions, often utilizing solvents like ethanol or methanol and catalysts such as acetic acid. The process may include purification steps such as recrystallization or chromatography to yield high-purity products .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related piperidine derivatives, indicating that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that certain derivatives possess cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation. For example, compounds derived from similar piperidine frameworks have shown promising results in MTT assays against various cancer types .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | FaDu (hypopharyngeal) | 15 |
| Compound E | MCF7 (breast cancer) | 10 |
| Compound F | A549 (lung cancer) | 20 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular pathways.
- Cell Cycle Arrest and Apoptosis : Evidence suggests that certain derivatives can induce cell cycle arrest and trigger apoptotic pathways in cancer cells.
Case Studies
A case study involving the synthesis and evaluation of a series of piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The study utilized molecular docking techniques to predict interactions with target proteins, providing insights into the structure–activity relationship (SAR) .
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)13(17)9-16-7-5-10(15)6-8-16/h1-4,10H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENZSAOUATIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















